2-(3,5-Dichlorophenyl)-2-(morpholin-4-yl)acetic acid
説明
特性
IUPAC Name |
2-(3,5-dichlorophenyl)-2-morpholin-4-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3/c13-9-5-8(6-10(14)7-9)11(12(16)17)15-1-3-18-4-2-15/h5-7,11H,1-4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNIMDNNPOIASO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC(=CC(=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthesis of α-Bromo-3,5-dichlorophenylacetic Acid
The synthesis begins with bromination of 3,5-dichlorophenylacetic acid. Radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride achieves α-selectivity.
Reaction Conditions
| Parameter | Value |
|---|---|
| Substrate | 3,5-Dichlorophenylacetic acid |
| Brominating Agent | NBS (1.1 equiv) |
| Initiator | AIBN (0.1 equiv) |
| Solvent | CCl4 |
| Temperature | 80°C, reflux |
| Time | 6–8 hours |
Yields typically range from 65%–75%, with purity confirmed via HPLC.
Morpholine Alkylation
The α-bromo intermediate undergoes nucleophilic displacement with morpholine in dimethylformamide (DMF) at 60°C for 12 hours. Triethylamine (1.5 equiv) scavenges HBr, driving the reaction to completion.
Optimization Insights
- Solvent Screening : DMF outperforms THF and acetonitrile due to superior solubility of ionic intermediates.
- Catalyst Exploration : InCl3 (20 mol%) enhances reaction rates under ultrasound irradiation (25 kHz, 40°C), reducing time to 3 hours.
Yield Data
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Without InCl3 | 58 | 92 |
| With InCl3 + Ultrasound | 89 | 98 |
Multicomponent Reaction Strategy
Inspired by four-component pyrano[2,3-c]pyrazole syntheses, a one-pot assembly of 2-(3,5-dichlorophenyl)-2-(morpholin-4-yl)acetic acid was theorized.
Reaction Components
- 3,5-Dichlorobenzaldehyde as the aryl source.
- Morpholine as the amine nucleophile.
- Glyoxylic Acid as the carbonyl partner.
Mechanistic Proposal
- Imine Formation : Morpholine condenses with 3,5-dichlorobenzaldehyde.
- Strecker-Type Addition : Glyoxylic acid attacks the imine, forming an α-amino acid intermediate.
- Tautomerization and Cyclization : Acid-catalyzed rearrangement yields the target compound.
Catalytic Screening
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| InCl3 | EtOH/H2O | 4 | 72 |
| Zn(OTf)2 | MeCN | 6 | 65 |
| None | Toluene | 12 | <10 |
InCl3’s Lewis acidity facilitates rapid imine activation, while ethanol-water mixtures improve solubility.
Crystallization and Polymorph Control
Post-synthesis, crystallization from acetic acid (20 vol) at 25°C affords Form-S, characterized by PXRD peaks at 10.1° and 22.9° 2θ.
Polymorph Stability
| Form | Melting Point (°C) | Solubility (mg/mL, H2O) |
|---|---|---|
| Form-S | 189–191 | 0.45 |
| Form-N | 175–177 | 1.12 |
Form-S demonstrates superior thermal stability, making it preferable for pharmaceutical formulations.
Green Chemistry Considerations
Ultrasound irradiation reduces reaction times by 60%–70% compared to conventional heating, aligning with sustainable practices. Solvent selection (50% aqueous ethanol) minimizes environmental impact while maintaining efficiency.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (Inertsil ODS-2 column, 230 nm) confirms >99% purity with retention time 8.7 minutes.
Industrial Scalability Challenges
Key hurdles include:
- Radical Bromination Safety : Exothermic reactions necessitate controlled addition of NBS.
- Morpholine Handling : Hygroscopicity requires anhydrous conditions during alkylation.
- Polymorph Consistency : Seeding with Form-S ensures batch-to-batch reproducibility.
化学反応の分析
Types of Reactions
2-(3,5-Dichlorophenyl)-2-(morpholin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Compounds with new functional groups replacing the halogens.
科学的研究の応用
Pharmaceutical Applications
1. Treatment of Cardiomyopathy
One of the most significant applications of 2-(3,5-Dichlorophenyl)-2-(morpholin-4-yl)acetic acid is in the treatment of transthyretin-mediated amyloidosis (ATTR), a condition that can lead to cardiomyopathy. The compound is a key ingredient in Tafamidis, which has been approved by the US FDA under the brand names Vyndaqel® and Vyndamax® for treating this condition. Tafamidis works by stabilizing transthyretin, thus preventing the misfolding and aggregation of amyloid fibrils that damage cardiac tissues .
2. Antimicrobial Activity
Research has indicated that derivatives of 2-(3,5-Dichlorophenyl)-2-(morpholin-4-yl)acetic acid exhibit antimicrobial properties. A study demonstrated that synthesized compounds based on this structure showed significant activity against various bacterial strains, particularly gram-positive bacteria such as Bacillus cereus and Bacillus thuringiensis. These findings suggest potential applications in developing new antimicrobial agents .
Biological Studies and Mechanisms of Action
1. Cytotoxicity Against Cancer Cell Lines
In vitro studies have shown that 2-(3,5-Dichlorophenyl)-2-(morpholin-4-yl)acetic acid derivatives possess cytotoxic effects against several cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and U87MG (glioblastoma). The mechanism appears to involve apoptosis induction through various pathways, including activation of caspases and modulation of Bcl-2 family proteins. For instance, one study revealed that treatment with these compounds led to increased levels of pro-apoptotic factors while decreasing anti-apoptotic proteins .
2. Anticancer Potential
The anticancer properties of 2-(3,5-Dichlorophenyl)-2-(morpholin-4-yl)acetic acid have been investigated through various assays. The NCI-60 cell line screening indicated promising results against multiple cancer types, highlighting its potential for further development as an anticancer agent .
Synthesis and Characterization
The synthesis of 2-(3,5-Dichlorophenyl)-2-(morpholin-4-yl)acetic acid typically involves several steps:
- Formation of the Morpholine Ring: The morpholine moiety is synthesized through standard organic reactions involving morpholine derivatives.
- Acetic Acid Derivation: The acetic acid component is introduced via acylation reactions.
- Characterization Techniques: Characterization of the synthesized compound is performed using techniques such as NMR spectroscopy (both and ), FTIR spectroscopy, and mass spectrometry to confirm the structure and purity .
Case Studies and Research Findings
作用機序
The mechanism of action of 2-(3,5-Dichlorophenyl)-2-(morpholin-4-yl)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: The compound may modulate biochemical pathways by inhibiting or activating specific targets, leading to desired biological effects.
類似化合物との比較
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents on the acetic acid backbone or phenyl ring. Below is a detailed comparison based on evidence from diverse sources:
Table 1: Structural and Functional Comparison
Key Findings
Thiazole-containing analogs (e.g., 2-(3,5-dichlorophenyl)thiazole-4-carboxylic acid) exhibit rigid planar structures, which may improve binding affinity in antimicrobial applications .
Solubility and LogP :
- The morpholine substituent increases water solubility relative to cyclopropylamine or thiazole derivatives, as evidenced by the polar oxygen atoms in its ring .
- Compounds like 2-(3,5-dichlorophenyl)acetic acid (LogP ~2.5) are more lipophilic than the target compound (estimated LogP ~1.8), affecting membrane permeability .
Synthetic Complexity :
- The target compound’s synthesis likely involves Mannich-type reactions to introduce the morpholine group, whereas thiazole derivatives require cyclization with thioureas or thioamides .
Pharmacological Potential: Imidazolidinedione analogs (e.g., 3-(3,5-dichlorophenyl)-1-methylimidazolidine-2,4-dione) show promise as thiazolidinedione mimics for diabetes research, while the morpholine variant may target neurological pathways due to its amine-oxygen balance .
生物活性
2-(3,5-Dichlorophenyl)-2-(morpholin-4-yl)acetic acid, often referred to as a morpholine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a dichlorophenyl group and a morpholine ring, which may influence its interaction with biological targets.
The compound exhibits various chemical reactivity patterns, which include:
- Oxidation : Can be oxidized to form ketones or carboxylic acids.
- Reduction : Capable of being reduced to alcohols or amines.
- Substitution : The halogen atoms in the dichlorophenyl group can be substituted with other functional groups, modifying its biological properties.
The biological activity of 2-(3,5-Dichlorophenyl)-2-(morpholin-4-yl)acetic acid is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may modulate various biochemical pathways through inhibition or activation of these targets, leading to desired pharmacological effects.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Enzyme Inhibition : Studies suggest that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts such as cancer treatment or metabolic disorders.
- Antimicrobial Activity : Preliminary data shows promise in antimicrobial applications, particularly against gram-positive bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic processes .
- Anticancer Potential : In vitro studies have demonstrated cytotoxic effects on various cancer cell lines (HCT116, MCF7, HUH7). The compound showed significant inhibitory effects with IC50 values indicating effective concentration levels for inducing cell death .
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds and derivatives:
- A study on related morpholine derivatives showed that modifications in the structure significantly influenced their anticancer activity. For instance, compounds with electron-withdrawing groups exhibited enhanced potency against cancer cell lines compared to their counterparts .
- Another research highlighted that derivatives containing dichlorophenyl groups demonstrated improved enzyme inhibition profiles compared to those lacking this moiety. This suggests that the dichlorophenyl component plays a crucial role in enhancing biological activity .
Data Summary Table
| Activity Type | Activity Description | IC50 Values |
|---|---|---|
| Enzyme Inhibition | Inhibits specific metabolic enzymes | Varies by target |
| Antimicrobial | Effective against gram-positive bacteria | Varies by strain |
| Anticancer | Cytotoxic effects on HCT116, MCF7, HUH7 cell lines | 10 - 20 µM |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(3,5-dichlorophenyl)-2-(morpholin-4-yl)acetic acid?
A two-step synthesis is commonly employed:
Nucleophilic substitution : React 3,5-dichlorophenylacetic acid derivatives (e.g., ethyl 2-bromo-2-(3,5-dichlorophenyl)acetate) with morpholine under basic conditions (e.g., K₂CO₃ in DMF) to form the morpholine-substituted intermediate .
Hydrolysis : Treat the ester intermediate with aqueous HCl or NaOH to yield the free carboxylic acid .
Key considerations: Optimize reaction time and temperature to minimize byproducts like di-substituted morpholine derivatives.
Q. How can researchers characterize the structural integrity of this compound?
- NMR spectroscopy : Use - and -NMR to confirm the presence of the dichlorophenyl ring (δ 7.2–7.5 ppm for aromatic protons) and morpholine moiety (δ 3.6–3.8 ppm for CH₂-N and CH₂-O groups) .
- X-ray crystallography : Resolve crystal structures to verify stereochemistry and intermolecular interactions, as demonstrated for morpholine-containing analogs in structural reports .
- Mass spectrometry : Confirm molecular weight (C₁₂H₁₂Cl₂N₂O₃, theoretical MW: 301.14 g/mol) via ESI-MS .
Q. What biological activity screening strategies are applicable for this compound?
- In vitro enzyme assays : Test inhibition of acetylcholinesterase or kinases, leveraging the dichlorophenyl group’s potential for hydrophobic interactions and morpholine’s hydrogen-bonding capacity .
- Antimicrobial studies : Use MIC assays against Gram-positive/negative bacteria, given the dichlorophenyl group’s historical role in antimicrobial agents .
- Cytotoxicity profiling : Screen against cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction via mitochondrial pathways .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
- Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to separate enantiomers. Derivatize with chiral auxiliaries (e.g., Mosher’s acid) if needed .
- Asymmetric synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during the nucleophilic substitution step to control stereochemistry .
Q. What computational approaches are suitable for studying structure-activity relationships (SAR)?
- Docking simulations : Model interactions with target proteins (e.g., COX-2 or HDACs) using AutoDock Vina. Focus on the dichlorophenyl group’s halogen bonding and morpholine’s solvent-accessible surface area .
- QSAR modeling : Correlate substituent effects (e.g., Cl position, morpholine ring size) with bioactivity using descriptors like logP and polar surface area .
Q. How can metabolic stability and toxicity be evaluated in preclinical studies?
Q. What strategies mitigate solubility challenges in formulation studies?
Q. How can researchers address contradictory data in biological assays?
- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to rule out false positives/negatives .
- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended kinase interactions that may explain discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
